

ZW4864 Free Base: A Technical Guide to its Binding Affinity with β -Catenin

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Compound of Interest

Compound Name: ZW4864 free base

Cat. No.: B8216099

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of the **ZW4864 free base**, a small molecule inhibitor targeting the Wnt/ β -catenin signaling pathway. The focus of this document is to elucidate the binding affinity of ZW4864 to its direct target, β -catenin, and its subsequent functional impact on the β -catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI). This guide is intended for researchers and professionals in the fields of oncology, cell biology, and drug development.

Executive Summary

ZW4864 is an orally active and selective inhibitor of the β -catenin/BCL9 PPI.[1] It functions by directly binding to β -catenin, which in turn disrupts the interaction with the transcriptional co-activator BCL9.[2] This disruption is a key mechanism for downregulating oncogenic β -catenin target genes. While the primary functional characterization of ZW4864 is as a PPI inhibitor, a direct binding affinity to β -catenin has been quantified. This guide will detail the binding affinity, the inhibitory concentrations against the PPI, and the experimental methodologies used to determine these values.

Quantitative Binding and Inhibition Data

The interaction of ZW4864 with β -catenin has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its direct binding affinity and its efficacy in disrupting the β -catenin/BCL9 interaction.

Table 1: Direct Binding Affinity of ZW4864 Derivative to β -Catenin

Compound	Method	Target Protein	Binding Constant (Kd)	Reference
Biotinylated ZW4864	AlphaScreen Saturation Binding Assay	Full-length β -catenin	$0.77 \pm 0.063 \mu\text{M}$	[2]

Table 2: In Vitro Inhibition of β -Catenin/BCL9 Interaction by ZW4864

Assay	Inhibition Constant	Value	Target Proteins	Reference
AlphaScreen	Ki	$0.76 \mu\text{M}$	Full-length β -catenin (residues 1-781) and BCL9 peptide (residues 350-375)	[2]
AlphaScreen	IC50	$0.87 \mu\text{M}$	β -catenin/BCL9 PPI	[1]
Surface Plasmon Resonance (SPR)	IC50	$1.2 \mu\text{M}$	β -catenin/BCL9 PPI	

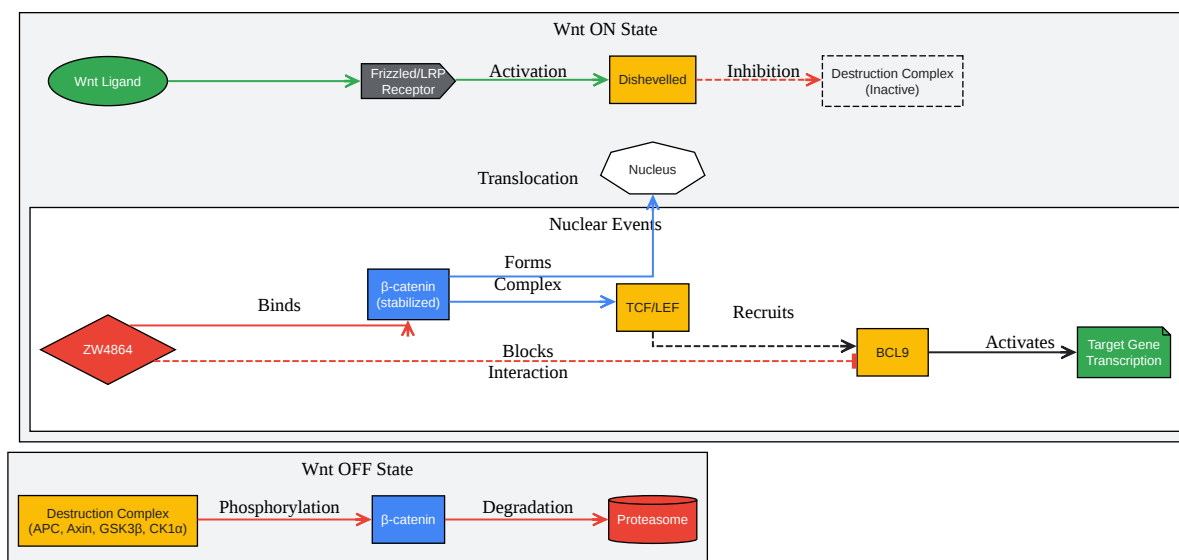
Table 3: Cellular Inhibition of Wnt/ β -Catenin Signaling by ZW4864

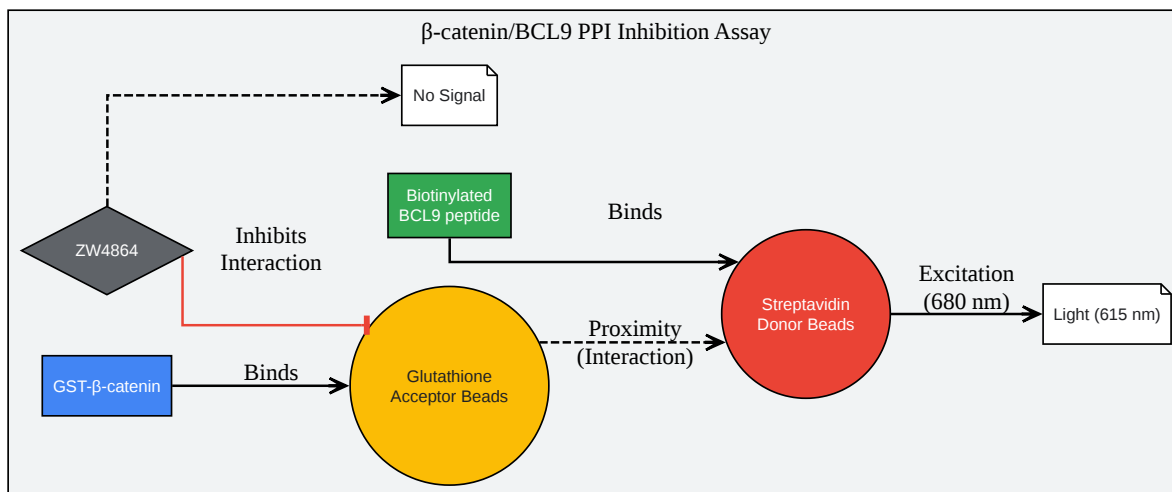
Cell Line	Assay	IC50	Reference
SW480	TOPFlash Luciferase Assay	$7.0 \mu\text{M}$	
Wnt3a-activated MDA-MB-468	TOPFlash Luciferase Assay	$6.3 \mu\text{M}$	
β -catenin expressing HEK293	TOPFlash Luciferase Assay	$11 \mu\text{M}$	

Signaling Pathway and Mechanism of Action

ZW4864 targets a critical downstream node in the canonical Wnt/ β -catenin signaling pathway. In the absence of a Wnt ligand, β -catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3 β , and CK1 α), leading to its ubiquitination and proteasomal degradation. Upon Wnt signaling activation, this destruction complex is inhibited, allowing β -catenin to accumulate, translocate to the nucleus, and bind to TCF/LEF transcription factors. This complex then recruits co-activators, including BCL9, to initiate the transcription of target genes involved in cell proliferation and survival.

ZW4864 exerts its effect by binding to β -catenin and preventing its interaction with BCL9. This selective disruption blocks the formation of the active transcriptional complex, thereby inhibiting the expression of Wnt target genes.





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